molecular formula C9H12O2S B13321050 2-Methyl-2-(5-methylthiophen-2-yl)propanoic acid

2-Methyl-2-(5-methylthiophen-2-yl)propanoic acid

Cat. No.: B13321050
M. Wt: 184.26 g/mol
InChI Key: CDMPCDFLUCDAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(5-methylthiophen-2-yl)propanoic acid is an organic compound with the molecular formula C10H12O2S It is a derivative of propanoic acid, featuring a thiophene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(5-methylthiophen-2-yl)propanoic acid typically involves the following steps:

    Thiophene Derivatization: The starting material, 5-methylthiophene, undergoes a Friedel-Crafts acylation reaction with propanoic acid derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methylation: The intermediate product is then methylated using methyl iodide and a strong base like sodium hydride to introduce the methyl group at the 2-position of the propanoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(5-methylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether, Lewis acid catalysts.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

2-Methyl-2-(5-methylthiophen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and carboxylic acid group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-Methyl-2-(5-methylthiophen-3-yl)propanoic acid
  • 2-Methyl-2-((5-methylpyridin-2-yl)oxy)propanoic acid
  • 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid

Comparison: 2-Methyl-2-(5-methylthiophen-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-methyl-2-(5-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C9H12O2S/c1-6-4-5-7(12-6)9(2,3)8(10)11/h4-5H,1-3H3,(H,10,11)

InChI Key

CDMPCDFLUCDAND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.